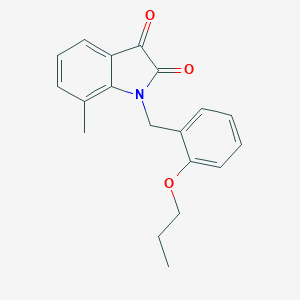

7-methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

7-methyl-1-[(2-propoxyphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-3-11-23-16-10-5-4-8-14(16)12-20-17-13(2)7-6-9-15(17)18(21)19(20)22/h4-10H,3,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKFTGBQIMIGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1CN2C3=C(C=CC=C3C(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Isatin Core Formation

The indole-2,3-dione (isatin) scaffold serves as the foundational structure for this compound. Two primary methods dominate its synthesis:

Sandmeyer Methodology

Historically, the Sandmeyer reaction has been employed to convert aniline derivatives into isatins via diazotization and subsequent cyclization. For 7-methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione , this approach begins with 4-methylaniline (to introduce the 7-methyl group post-cyclization). The sequence involves:

-

Diazotization of 4-methylaniline with nitrous acid ().

-

Reaction with chloral hydrate and hydroxylamine hydrochloride to form 4-methylisonitroacetanilide .

-

Cyclization in concentrated sulfuric acid () to yield 7-methylisatin .

Key Conditions :

Oxidation of 7-Methylindole

Alternative routes oxidize 7-methylindole using reagents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO), which simultaneously brominates and oxidizes the indole core. This method avoids multi-step diazotization but requires rigorous control to prevent over-oxidation.

Reaction Scheme :

N-Alkylation with 2-Propoxybenzyl Groups

Alkylation of 7-Methylisatin

Introducing the 2-propoxybenzyl moiety at the N1 position necessitates selective alkylation. The propoxybenzyl group is typically introduced via nucleophilic substitution using 2-propoxybenzyl bromide under basic conditions.

Procedure

-

7-Methylisatin (1 equiv) is dissolved in anhydrous dimethylformamide (DMF).

-

Potassium carbonate (, 2 equiv) is added as a base.

-

2-Propoxybenzyl bromide (1.2 equiv) is introduced dropwise at 0°C.

Workup :

-

Quench with ice water.

-

Extract with ethyl acetate ().

-

Purify via column chromatography (silica gel, hexane/EtOAc 4:1).

Challenges and Solutions

-

Regioselectivity : Competing O-alkylation is mitigated by using a bulky base (e.g., ) and polar aprotic solvents.

-

Byproducts : Unreacted benzyl bromide is removed via aqueous washes.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

Recent advances propose a tandem approach combining indole oxidation and alkylation in a single reactor:

-

7-Methylindole is treated with NBS/DMSO to generate 7-methylisatin .

-

Without isolation, 2-propoxybenzyl bromide and are added directly.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Sandmeyer + Alkylation | 65 | 98 | 24 | Moderate |

| Oxidation + Alkylation | 70 | 97 | 18 | High |

| One-Pot Tandem | 63 | 95 | 8 | High |

| Microwave-Assisted | 70 | 99 | 0.5 | Limited |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

7-methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted benzyl or indole derivatives.

Wissenschaftliche Forschungsanwendungen

7-methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione is not well-characterized. as an indole derivative, it may interact with various molecular targets, including enzymes, receptors, and DNA. The specific pathways involved would depend on the biological context and the particular activity being studied.

Vergleich Mit ähnlichen Verbindungen

Anticancer Activity

Isatin derivatives exhibit cytotoxicity via diverse mechanisms:

- Target compound : The methyl and 2-propoxybenzyl groups may enhance tubulin polymerization inhibition or kinase binding, as seen in lipophilic N-substituted isatins (IC₅₀: 1–10 μM in breast cancer cell lines) .

- 5-Fluoro-3-thiosemicarbazones : Demonstrate potent antituberculosis (MIC: 0.5–2 μg/mL) and anticancer activity (IC₅₀: 2–8 μM) due to thiosemicarbazone-metal chelation and fluorine’s electron-withdrawing effects .

- Schiff bases (e.g., arylidene isatins) : Exhibit dual DNA/BSA binding, inducing apoptosis via intercalation (IC₅₀: 5–20 μM) .

Enzyme Inhibition

- Target compound: Potential kinase inhibition (e.g., cyclin-dependent kinases) due to N1 aromatic substitution, similar to sunitinib-like derivatives .

- Morpholino derivatives: Selective inhibition of phosphatases or telomerase (IC₅₀: 0.5–5 μM) attributed to hydrogen-bonding interactions .

Computational and Crystallographic Insights

Structural characterization of isatin derivatives often employs SHELXL and OLEX2 for crystallographic refinement . For example:

Biologische Aktivität

7-Methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

The compound is synthesized through the reaction of 7-methylindole-2,3-dione with 2-propoxybenzyl chloride under basic conditions, typically using solvents like dichloromethane or toluene. The reaction is facilitated by bases such as potassium carbonate or sodium hydroxide. The chemical structure can be represented as follows:

The precise mechanism of action for 7-methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione is not fully characterized. However, as an indole derivative, it is believed to interact with various molecular targets such as enzymes, receptors, and DNA. This interaction may influence several biological pathways, potentially leading to its observed activities.

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 7-methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione have demonstrated IC50 values in the nanomolar range against breast cancer (MCF-7) and pancreatic cancer (Panc-1) cell lines .

Table 1: Antiproliferative Activity Comparison

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Erlotinib | MCF-7 | 40 |

| 7-Methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione | MCF-7 | TBD |

| 5-Chloro-indole derivative | Panc-1 | 29 |

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that indole derivatives possess antimicrobial activity. The specific activity of 7-methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione against various bacterial strains has not been extensively documented but parallels can be drawn from similar compounds that show effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies

One notable study focused on a series of indole derivatives where structural modifications led to enhanced biological activity. The results indicated that the presence of specific substituents significantly influenced the potency against cancer cell lines . This suggests that further exploration into the structure-activity relationship (SAR) of 7-methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione could yield valuable insights.

Comparison with Similar Compounds

The compound can be compared with other indole derivatives to highlight its unique properties:

Table 2: Comparison with Similar Indole Derivatives

| Compound | Structure Features | Unique Activity |

|---|---|---|

| 7-Methyl-1-benzyl-1H-indole-2,3-dione | Lacks propoxy group | Moderate antiproliferative |

| 1-(2-propoxybenzyl)-1H-indole-2,3-dione | Lacks methyl group | Lower potency |

| 7-Methyl-1-(2-methoxybenzyl)-1H-indole-2,3-dione | Methoxy instead of propoxy | Distinct biological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.